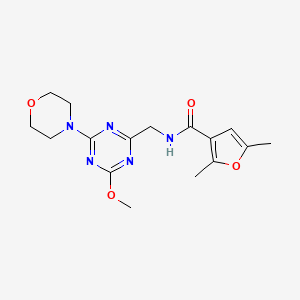

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a methoxy group at position 4, a morpholino group at position 6, and a methyl-linked 2,5-dimethylfuran-3-carboxamide moiety at position 2.

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-10-8-12(11(2)25-10)14(22)17-9-13-18-15(20-16(19-13)23-3)21-4-6-24-7-5-21/h8H,4-7,9H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRRHPQBMVMZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structural features.

Structural Features

The compound's structure includes:

- Triazine Core : A six-membered ring with alternating nitrogen and carbon atoms.

- Morpholino Group : A morpholine ring that enhances solubility and biological interactions.

- Furan Derivative : The presence of a furan ring contributes to its reactivity and potential biological interactions.

The molecular formula is with a molecular weight of approximately 334.33 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The triazine core has been associated with the inhibition of key cellular pathways involved in tumor growth:

| Compound | Activity | Mechanism |

|---|---|---|

| N-(4-chloro-6-morpholino-1,3,5-triazinyl)phenylurea | Antitumor | PI3K/Akt pathway inhibition |

| N-(4-(dimethylamino)-phenyl)acetamide | Anticancer | Induces apoptosis in cancer cells |

In vitro studies have demonstrated that derivatives of triazine can inhibit cell proliferation in various cancer cell lines. For instance, a series of bis(morpholino-1,3,5-triazine) derivatives have shown promising results in xenograft models, indicating their potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate to strong |

| Other strains | Weak to moderate |

These findings indicate that modifications in the triazine structure can enhance antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the potential of triazine derivatives in medicinal chemistry:

- Study on Triazine Derivatives : Research published in PubMed indicated that certain triazine derivatives exhibited strong antitumor activities through PI3K/mTOR pathway inhibition .

- Antimicrobial Screening : A study evaluating various synthesized compounds showed that those containing morpholine and triazine structures had notable antibacterial properties against Salmonella typhi and Bacillus subtilis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Triazine Derivatives

The compound shares structural similarities with several triazine-based molecules, differing primarily in substituents and functional groups. Key comparisons include:

Physicochemical Properties

- Molecular Weight : Estimated ~450–500 g/mol (based on analogs in –6).

- Solubility: Morpholine enhances aqueous solubility compared to non-polar triazines (e.g., Tribenuron-methyl: logP ~1.5) .

- Stability: Methoxy and morpholino groups likely increase stability against hydrolysis relative to chlorotriazines .

Research Findings and Implications

- Agrochemical Potential: Unlike sulfonylureas, the target compound’s lack of a sulfonylurea bridge may limit herbicidal activity but opens avenues for insecticidal or fungicidal uses, pending further study .

- Structure-Activity Relationships (SAR): Morpholino groups improve solubility but may reduce blood-brain barrier penetration. The 2,5-dimethylfuran moiety could enhance metabolic stability compared to ester-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.